An In-Depth Technical Guide to 2-Methoxyestradiol-d5 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Methoxyestradiol-d5 for Researchers and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of 2-Methoxyestradiol-d5 (2-ME2-d5), a deuterated analog of the endogenous estradiol metabolite, 2-Methoxyestradiol (2-ME2). 2-ME2-d5 is a critical tool in the quantitative analysis of 2-ME2, a molecule of significant interest in oncology and other therapeutic areas due to its anti-angiogenic and pro-apoptotic properties. This document details the physicochemical properties of 2-ME2-d5, its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the underlying biological mechanisms of its non-deuterated counterpart, 2-ME2. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and analytical workflows are provided to support researchers, scientists, and drug development professionals in their work with this compound.
Introduction
2-Methoxyestradiol (2-ME2) is a naturally occurring metabolite of 17β-estradiol, demonstrating potent anti-proliferative, anti-angiogenic, and pro-apoptotic activities in a variety of cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the disruption of microtubule dynamics and the inhibition of hypoxia-inducible factor 1-alpha (HIF-1α).[3] These properties have positioned 2-ME2 as a promising candidate for cancer therapy.
Accurate quantification of 2-ME2 in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and metabolism studies. 2-Methoxyestradiol-d5 serves as an ideal internal standard for this purpose. Its five deuterium atoms render it chemically identical to 2-ME2 but with a distinct mass, allowing for precise and accurate quantification by mass spectrometry. This guide will delve into the technical aspects of using 2-Methoxyestradiol-d5 in research and development.
Physicochemical and Analytical Properties
The utility of 2-Methoxyestradiol-d5 as an internal standard is grounded in its well-defined physical and chemical properties.
Quantitative Data
The following tables summarize the key quantitative data for 2-Methoxyestradiol-d5 and its non-deuterated analog, 2-Methoxyestradiol.
| Property | 2-Methoxyestradiol-d5 | 2-Methoxyestradiol | Reference |
| Molecular Formula | C₁₉H₂₁D₅O₃ | C₁₉H₂₆O₃ | [4] |
| Molecular Weight | 307.4 g/mol | 302.4 g/mol | [4][5] |
| CAS Number | 358731-34-7 | 362-07-2 | [1] |
| Appearance | Solid | Solid | [5] |
| Melting Point | Not available | 189 - 190 °C | [5] |
| LC-MS/MS Analytical Parameters for 2-ME2 Quantification using 2-ME2-d5 | Value | Reference |
| Ion Transition (m/z) for 2-ME2 | 303.1 → 136.8 | [6] |
| Ion Transition (m/z) for 2-ME2-d5 | 308.1 → 138.8 | [6] |
| Calibration Curve Range | 1 - 100 ng/mL in human plasma | [6] |
| Accuracy | 105 - 108% | [6] |
| Precision | 3.62 - 5.68% | [6] |
| Lower Limit of Quantification (LLOQ) | 2.5 pg/mL (with derivatization) | [7] |
| In Vitro Antiproliferative Activity of 2-Methoxyestradiol (IC₅₀ Values) | Cell Line | IC₅₀ (µM) | Reference |
| Breast Cancer | MCF7 | 1.5 | [8] |
| MDA-MB-435 | 1.3 | [8] | |
| MDA-MB-231 | 1.1 | [8] | |
| T47D | 16.92 | [9] | |
| Cervical Cancer | HeLa | 4.53 | [9] |
| Myeloma | Various Cell Lines | 20.8 - 34.1 | [10] |
Synthesis of 2-Methoxyestradiol-d5
The synthesis of 2-Methoxyestradiol-d5 involves the introduction of five deuterium atoms into the 2-Methoxyestradiol molecule. While specific, proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated reagents in the final steps of a synthetic route for 2-Methoxyestradiol. One published synthesis of 2-Methoxyestradiol starts from estradiol and involves a key regioselective introduction of an acetyl group at the C-2 position, followed by further modifications.[11] The deuteration is typically achieved through methods such as isotopic exchange reactions or by using deuterated starting materials or reagents in the synthesis process. The goal is to produce a stable, isotopically enriched molecule that retains the chemical properties of the parent compound.
Experimental Protocols
The primary application of 2-Methoxyestradiol-d5 is as an internal standard in the quantitative analysis of 2-ME2 in biological matrices by LC-MS/MS.
Detailed Methodology for Quantification of 2-Methoxyestradiol in Human Plasma
This protocol is a composite based on established methodologies.[6][12]
4.1.1. Materials and Reagents
-
2-Methoxyestradiol (analytical standard)
-
2-Methoxyestradiol-d5 (internal standard)
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Human plasma (drug-free)
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Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate (HPLC grade)
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Formic acid (LC-MS grade)
4.1.2. Preparation of Stock and Working Solutions
-
Prepare stock solutions of 2-Methoxyestradiol and 2-Methoxyestradiol-d5 in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 2-Methoxyestradiol by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working solution of the internal standard (2-Methoxyestradiol-d5) in methanol at a concentration of 100 ng/mL.
4.1.3. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.3 mL of human plasma (calibration standard, quality control sample, or unknown sample), add 50 µL of the internal standard working solution (2-Methoxyestradiol-d5).
-
Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.1.4. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse C18 (2.1 x 50 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Elution: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
2-Methoxyestradiol: m/z 303.1 → 136.8
-
2-Methoxyestradiol-d5: m/z 308.1 → 138.8
-
-
Data Analysis: Use appropriate software to integrate the peak areas of the analyte and internal standard and calculate the concentration of 2-Methoxyestradiol in the unknown samples using the calibration curve.
Signaling Pathways and Mechanisms of Action of 2-Methoxyestradiol
The biological effects of 2-Methoxyestradiol are of significant interest to researchers. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways.
Anti-Angiogenic and Pro-Apoptotic Signaling of 2-Methoxyestradiol
Caption: 2-Methoxyestradiol's multifaceted mechanism of action.
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the typical workflow for quantifying an analyte in a biological sample using a deuterated internal standard.
Caption: Bioanalytical workflow using a deuterated internal standard.
Conclusion
2-Methoxyestradiol-d5 is an indispensable tool for the accurate and precise quantification of 2-Methoxyestradiol in biological matrices. Its use as an internal standard in LC-MS/MS methods is crucial for advancing our understanding of the pharmacokinetics and pharmacodynamics of 2-ME2, a promising therapeutic agent. This technical guide has provided a comprehensive overview of the properties, analytical methodologies, and biological context of 2-Methoxyestradiol-d5 to aid researchers and drug development professionals in their endeavors. The detailed protocols, tabulated data, and visual diagrams are intended to serve as a practical resource for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxy-17beta-estradiol-1,4,16,16,17-d5 | C19H26O3 | CID 71309608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxyestradiol | C19H26O3 | CID 66414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of 2-methoxyestradiol in human plasma, using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an accurate and sensitive assay for 2-methoxyestradiol using derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Novel 2-Methoxyestradiol Derivative: Disrupting Mitosis Inhibiting Cell Motility and Inducing Apoptosis in HeLa Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effect of 2-methoxyestradiol on proliferation and apoptosis of myeloma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new, practical synthesis of 2-methoxyestradiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
